(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol

Übersicht

Beschreibung

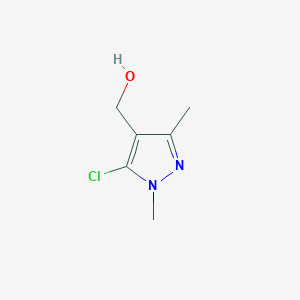

(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro substituent at position 5, two methyl groups at positions 1 and 3, and a hydroxymethyl group at position 4.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the acylation of 1,3-dimethyl-5-pyrazolone with appropriate reagents, followed by chlorination . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol may involve large-scale batch or continuous processes. The key steps include the synthesis of 1,3-dimethyl-5-pyrazolone, its chlorination, and subsequent hydroxymethylation. The process parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride.

Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and yield.

Major Products

The major products formed from these reactions include:

- Oxidation: (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)formaldehyde or (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carboxylic acid.

- Reduction: this compound or (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine.

- Substitution: Various substituted pyrazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that pyrazole derivatives, including (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol, exhibit significant antimicrobial properties. The presence of the chloro and hydroxymethyl groups enhances their interaction with microbial targets, potentially inhibiting growth .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory pathways. The exact mechanisms are still under investigation, but its structure allows for interactions that could lead to reduced inflammation .

Anticancer Potential

Compounds in the pyrazole family have shown promise in inhibiting cancer cell proliferation. For instance, derivatives similar to this compound have demonstrated efficacy against prostate cancer by inducing apoptosis and inhibiting cell cycle progression .

Agrochemicals

This compound serves as an important intermediate in the synthesis of agrochemicals. Its ability to act as a building block for more complex molecules enhances its utility in developing pesticides and herbicides .

Material Science

The compound has applications in the development of mesoporous materials due to its structural properties. Its functional groups allow for modifications that can improve material characteristics for various industrial applications .

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial activity of various pyrazole derivatives, this compound was tested against several bacterial strains. Results indicated a notable inhibition zone compared to controls, suggesting its potential as a lead compound for antimicrobial drug development .

Case Study 2: Synthesis of Agrochemicals

A synthetic pathway involving this compound was explored to create new herbicides. The compound was reacted with various acyl chlorides to yield derivatives with enhanced herbicidal activity. Field trials showed improved efficacy over existing commercial products .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact molecular targets and pathways can vary based on the specific application and structural analogs used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone

- (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chloro-3-methoxyphenyl)methanol

- (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(4-fluorophenyl)methanone

Uniqueness

(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and hydroxymethyl groups at specific positions on the pyrazole ring influences its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features that contribute to its biological activity. The molecular formula is C₆H₉ClN₂O, with a molecular weight of 160.6 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its anti-inflammatory, analgesic, and possible antimicrobial properties.

Chemical Structure

The compound features a pyrazole ring with a chlorine atom at the 5-position and two methyl groups at the 1 and 3 positions, along with a hydroxymethyl group at the 4-position. The structural configuration is crucial for its biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C₆H₉ClN₂O |

| Molecular Weight | 160.6 g/mol |

| Structural Features | Pyrazole ring, chlorine substitution, hydroxymethyl group |

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. These activities are attributed to its ability to modulate inflammatory pathways and inhibit specific enzymes involved in pain signaling.

A study highlighted that the compound interacts with enzymes associated with inflammatory responses, suggesting its potential as a therapeutic agent for conditions such as arthritis and other inflammatory disorders.

Antimicrobial Activity

The structural similarity of this compound to other bioactive pyrazoles suggests potential antimicrobial and antifungal activities. Although specific studies are still required to confirm these effects, preliminary data indicate that it may exhibit inhibitory effects against various microbial strains .

The mechanism of action involves interaction with specific biological targets, including enzymes and receptors. It may act as an inhibitor by binding to the active sites of enzymes, thus blocking substrate access and reducing enzymatic activity. This mechanism is essential for understanding how the compound exerts its biological effects.

Synthesis and Evaluation

A notable study synthesized this compound and evaluated its biological activity in vitro. The results demonstrated that the compound exhibited significant anti-inflammatory effects with an IC50 value indicating effective inhibition of inflammatory markers .

Comparative Analysis

In comparison to other pyrazole derivatives, this compound showed enhanced solubility and stability in biological systems due to its dihydrochloride salt form. This modification is crucial for improving pharmacokinetics and bioavailability in therapeutic applications.

| Compound | Biological Activity | IC50 Value |

|---|---|---|

| This compound | Anti-inflammatory | <50 µM |

| 5-Methylpyrazole | Antifungal | 60 µM |

| 4-Aminoantipyrine | Analgesic and anti-inflammatory | 54.65 µM |

Eigenschaften

IUPAC Name |

(5-chloro-1,3-dimethylpyrazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O/c1-4-5(3-10)6(7)9(2)8-4/h10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRUYPWXZWNTHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1CO)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.